molecular formula C21H23N3O4S B2979124 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 921550-78-9

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2979124
CAS No.: 921550-78-9
M. Wt: 413.49
InChI Key: MABKMSVZVMWRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a pyridazinone core substituted at position 3 with a 4-methoxyphenyl group. The pyridazinone nitrogen at position 1 is linked via an ethyl chain to a 3,4-dimethylbenzenesulfonamide moiety.

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-4-9-19(14-16(15)2)29(26,27)22-12-13-24-21(25)11-10-20(23-24)17-5-7-18(28-3)8-6-17/h4-11,14,22H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABKMSVZVMWRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyridazinone intermediate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The pyridazinone core can be reduced to a dihydropyridazine under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-(2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide.

    Reduction: Formation of N-(2-(3-(4-methoxyphenyl)-6,7-dihydropyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Biological Studies: Used as a probe to study the interaction of sulfonamide compounds with biological targets such as enzymes and receptors.

    Chemical Biology: Employed in the design of chemical probes to investigate cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting key signaling pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence:

Core Heterocycle and Functional Groups
Compound Name Core Structure Key Substituents Synthesis Yield Melting Point Biological Activity Reference
Target Compound Pyridazinone 4-Methoxyphenyl, 3,4-dimethylbenzenesulfonamide N/A N/A Hypothesized enzyme inhibition
Rip-B (2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide) Benzamide 4-Methoxyphenethyl, 2-hydroxybenzoyl 34% 96°C Not specified
N-Sulfonamide 2-pyridone derivatives (e.g., 10a) Pyridone Benzothiazole, aryl sulfonamide Not specified Not specified Antiviral activity
Patent Example 53 (Chromenone derivative) Chromenone 3-Fluorophenyl, pyrazolopyrimidine, sulfonamide 28% 175–178°C Therapeutic patent claim

Key Observations :

  • Pyridazinone vs. This may improve interactions with polar enzyme active sites .
  • Chromenone Derivatives: Patent Example 53 shares a sulfonamide group but employs a chromenone core, which is structurally distinct and likely targets different pathways (e.g., kinase inhibition) .
Physicochemical Properties
  • Melting Points : Rip-B (96°C) and Patent Example 53 (175–178°C) suggest that the target compound’s melting point may fall within this range, influenced by its sulfonamide’s crystallinity .

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity based on various studies and research findings.

  • Chemical Formula : C22H23N3O4S
  • Molecular Weight : 393.49 g/mol
  • CAS Number : 922927-27-3

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antitumor properties and its effects on specific enzymes.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyridazine derivatives, including those similar to this compound.

  • Cell Line Studies :
    • A study evaluated the compound's efficacy against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The results indicated significant cytotoxic effects, with specific compounds showing IC50 values in the low micromolar range .
    • The National Cancer Institute's Development Therapeutic Program assessed a series of related compounds, revealing that modifications in the molecular structure could enhance antitumor activity against MDA-MB-468 breast cancer cells .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key cellular pathways associated with tumor growth and proliferation. This includes interference with mitotic activity and induction of apoptosis in cancerous cells .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes.

  • Inhibition Studies :
    • Research indicated that related sulfonamide compounds exhibited potent inhibition of PLA2 activity, with IC30 values significantly lower than those of standard inhibitors. This suggests that this compound may share similar inhibitory properties .

Case Studies and Experimental Findings

Table 1 summarizes notable findings from various studies investigating the biological activity of related compounds.

StudyCompound TestedCell LinesIC50 ValueMechanism
Pyridazine DerivativeMDA-MB-468 (Breast)5 µMInduces apoptosis
Sulfonamide InhibitorRabbit Heart Membrane0.009 µMPLA2 Inhibition
Antitumor Compound60 Cancer Cell LinesVaries (Low µM)Mitotic inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.